molecular formula C7H8F2N2O2S B1331387 {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-28-9

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

Cat. No.: B1331387
CAS No.: 4837-28-9
M. Wt: 222.21 g/mol
InChI Key: XOJLKMODSWOANU-UHFFFAOYSA-N
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Description

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfonyl phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid with hydrazine under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

Scientific Research Applications

Chemistry

In chemistry, {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The hydrazine moiety can interact with various biomolecules, making it useful for studying enzyme mechanisms and protein interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form stable derivatives with biological activity makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine involves its interaction with molecular targets through the hydrazine moiety. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The difluoromethyl and sulfonyl groups can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action .

Properties

IUPAC Name

[4-(difluoromethylsulfonyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJLKMODSWOANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297241
Record name {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-28-9
Record name NSC114906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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